molecular formula C18H18ClN3O3S B10947991 4-chloro-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide

4-chloro-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide

Cat. No.: B10947991
M. Wt: 391.9 g/mol
InChI Key: WAXQFXPBKVJLQT-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated benzene sulfonamide structure, which is further modified with a pyrazole ring and an ethylphenoxy group. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the ethylphenoxy group, and the sulfonamide formation. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Ethylphenoxy Group: This step may involve the reaction of the pyrazole intermediate with an ethylphenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated benzene sulfonyl chloride with the pyrazole intermediate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups such as the pyrazole ring or the ethylphenoxy group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-CHLORO-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthol: A chlorinated naphthol derivative with similar reactivity.

    4-Chloro-1-methylbenzene: A chlorinated benzene derivative used in various chemical reactions.

Uniqueness

4-CHLORO-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

4-chloro-N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C18H18ClN3O3S/c1-2-14-3-7-17(8-4-14)25-13-22-12-16(11-20-22)21-26(23,24)18-9-5-15(19)6-10-18/h3-12,21H,2,13H2,1H3

InChI Key

WAXQFXPBKVJLQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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